molecular formula C10H15N3O B8548201 N-4-aminophenyl-N'-propylurea

N-4-aminophenyl-N'-propylurea

货号: B8548201
分子量: 193.25 g/mol
InChI 键: UEVMNVYOKWBBJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-4-Aminophenyl-N'-propylurea is a urea derivative characterized by a phenyl group substituted with an amino group at the para position and a propylurea moiety. Urea-based compounds are often employed as enzyme inhibitors, receptor antagonists, or pharmaceuticals due to their hydrogen-bonding capacity and metabolic stability .

属性

分子式

C10H15N3O

分子量

193.25 g/mol

IUPAC 名称

1-(4-aminophenyl)-3-propylurea

InChI

InChI=1S/C10H15N3O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H2,12,13,14)

InChI 键

UEVMNVYOKWBBJZ-UHFFFAOYSA-N

规范 SMILES

CCCNC(=O)NC1=CC=C(C=C1)N

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

KRN633 (N-(2-Chloro-4-((6,7-dimethoxy-4-quinazolinyl)oxy)phenyl)-N'-propylurea)
  • Structure: Differs by a chloro-quinazolinyloxy substituent instead of the aminophenyl group.
  • Activity : A potent, reversible inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, with an IC₅₀ of ~20 nM. It competitively binds to the ATP-binding site, inhibiting angiogenesis .
  • Applications : Anticancer research, particularly in targeting tumor vasculature.
  • Key Differences: The chloro-quinazolinyl group enhances target specificity for VEGFR-2 compared to the aminophenyl group, which may confer distinct solubility or receptor-binding properties .
CPU (N-Cyclohexyl-N'-(3-phenyl)propylurea)
  • Structure: Features a cyclohexyl and phenyl group instead of aminophenyl.
  • Activity : A soluble epoxide hydrolase (sEH) inhibitor with high stability and efficacy in reducing inflammation and hypertension .
Chlorpropamide (N-(p-Chlorobenzenesulfonyl)-N'-propylurea)
  • Structure: Substitutes the aminophenyl group with a p-chlorobenzenesulfonyl moiety.
  • Activity : A sulfonylurea-class antidiabetic drug that stimulates insulin secretion by binding to pancreatic β-cell ATP-sensitive potassium channels .
  • Key Differences: The sulfonamide group in chlorpropamide confers distinct pharmacokinetics, including prolonged half-life, whereas the aminophenyl group may alter metabolic pathways or receptor interactions .

Mechanistic and Pharmacological Insights

  • Hydrophobicity vs. Polarity: Propylurea derivatives with hydrophobic groups (e.g., cyclohexyl in CPU) exhibit enhanced membrane permeability, while polar substituents (e.g., aminophenyl) may improve solubility but reduce bioavailability .
  • Enzyme Inhibition: Urea derivatives often act as competitive inhibitors by mimicking transition states. For example, KRN633’s quinazolinyl group mimics ATP in VEGFR-2 binding, whereas the aminophenyl group in the target compound could interfere with alternative enzymatic pockets .
  • Therapeutic Potential: Chlorpropamide’s antidiabetic activity highlights the role of sulfonylurea moieties in ion channel modulation, suggesting that aminophenyl-propylurea derivatives might be optimized for novel targets like sEH or kinases .

Contradictions and Limitations

  • Species-Specific Effects : KRN633’s efficacy was validated in murine models, but human clinical data are lacking, a common limitation for many urea-based experimental compounds .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。